

Application Notes: **AF 568 NHS Ester** Labeling of Primary Amines

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 (AF 568) is a bright, photostable, and pH-insensitive orange fluorescent dye widely used in biological imaging and assays.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester functional group of AF 568 allows for its covalent conjugation to primary amines (-NH₂) on biomolecules, such as the ε-amino groups of lysine residues in proteins or amine-modified oligonucleotides.^{[1][3]} This process, known as amine labeling, results in a stable amide bond, creating brightly fluorescent probes for a variety of applications including fluorescence microscopy, flow cytometry, and immunofluorescence assays.^{[1][4][5]}

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is most efficient at a slightly basic pH (8.0-9.0), which ensures that the primary amines are sufficiently deprotonated and thus more nucleophilic.^{[1][3][6]} It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.^{[3][7][8]}

Key Considerations for Optimal Labeling

- **Purity of the Biomolecule:** The protein or other biomolecule to be labeled should be of high purity and free from amine-containing stabilizers like bovine serum albumin (BSA), gelatin, or amino acids.[\[1\]](#)[\[9\]](#) Preservatives such as sodium azide, however, do not typically interfere with the labeling reaction.[\[9\]](#)
- **Buffer Conditions:** The reaction should be performed in an amine-free buffer at a pH between 8.0 and 9.0.[\[1\]](#)[\[5\]](#) A common choice is 0.1 M sodium bicarbonate buffer (pH 8.3).[\[9\]](#)
- **Dye-to-Protein Molar Ratio:** The optimal molar ratio of **AF 568 NHS ester** to the target protein needs to be determined empirically for each specific protein.[\[1\]](#)[\[3\]](#) A starting point for antibodies is often a 10:1 to 15:1 molar excess of dye.[\[1\]](#)[\[3\]](#) Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[\[1\]](#)
- **Protein Concentration:** A higher protein concentration (ideally 2-10 mg/mL) generally leads to higher labeling efficiency.[\[1\]](#)[\[9\]](#)
- **Reaction Time and Temperature:** The labeling reaction is typically carried out at room temperature for 1 hour.[\[3\]](#)[\[7\]](#)[\[10\]](#)

Post-Labeling Purification

After the labeling reaction, it is essential to remove any unreacted, hydrolyzed dye from the fluorescently labeled conjugate. This is commonly achieved through size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis.[\[1\]](#)[\[11\]](#)

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine. The DOL can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~578 nm for AF 568).[\[1\]](#) For most antibodies, an optimal DOL is typically between 2 and 10.[\[1\]](#)

Storage and Stability

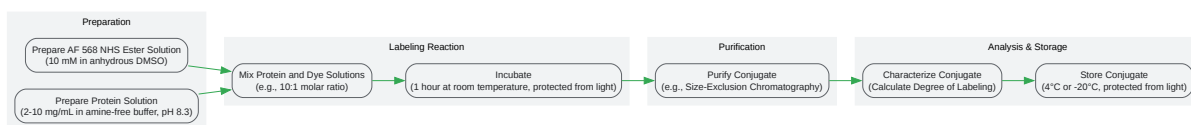
AF 568 NHS ester should be stored desiccated at -20°C and protected from light.[\[4\]](#) Once reconstituted in an anhydrous solvent like DMSO, it should be used promptly or stored in

aliquots at -20°C for a limited time.[1] The final labeled conjugate is typically stored at 4°C, protected from light, often with the addition of a stabilizing protein like BSA and a preservative like sodium azide.[7][10] For long-term storage, aliquots can be frozen at -20°C.[7][10]

Quantitative Data Summary

| Parameter | Value | Source(s) |
|---|---|-----------------|
| Excitation Maximum (λ_{ex}) | ~572-578 nm | [2][4][12] |
| Emission Maximum (λ_{em}) | ~598-603 nm | [4][10][12][13] |
| Molar Extinction Coefficient (ϵ) | ~88,000 - 94,238 $\text{cm}^{-1}\text{M}^{-1}$ | [2][4] |
| Recommended Reaction pH | 8.0 - 9.0 | [1][5] |
| Typical Dye:Protein Molar Ratio (Antibodies) | 10:1 - 15:1 | [1][3] |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | [1] |
| Storage of NHS Ester (lyophilized) | $\leq -20^{\circ}\text{C}$, desiccated, protected from light | [4][14] |
| Storage of Labeled Conjugate | 4°C (short-term) or -20°C (long-term), protected from light | [7][10] |

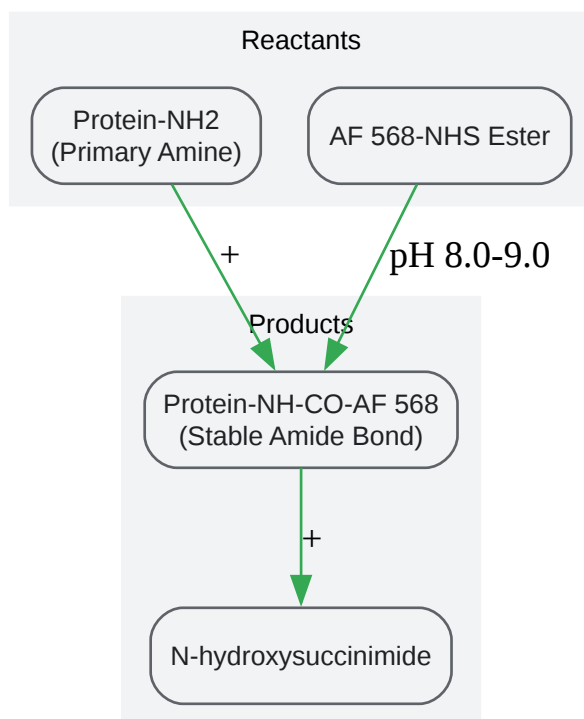
Experimental Workflow Diagram



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Caption: A streamlined workflow for the **AF 568 NHS ester** labeling of primary amines.

Chemical Reaction Diagram



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Caption: The chemical reaction between a primary amine and **AF 568 NHS ester**.

Detailed Protocol: AF 568 NHS Ester Labeling of an IgG Antibody

This protocol provides a step-by-step guide for labeling an IgG antibody with **AF 568 NHS ester**. The protocol is based on common procedures and may require optimization for specific antibodies or applications.

Materials and Equipment

- IgG antibody (at least 2 mg/mL in an amine-free buffer like PBS)
- **AF 568 NHS Ester**

- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate solution (pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Spectrophotometer
- Microcentrifuge tubes
- Pipettes and tips
- Reaction tube rotator or rocker

Protocol

1. Preparation of the Antibody

1.1. Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by using a desalting column.[\[7\]](#)

1.2. Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3). To do this, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to your antibody solution in PBS.[\[9\]](#)

2. Preparation of the **AF 568 NHS Ester** Stock Solution

2.1. Allow the vial of **AF 568 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[\[11\]](#)

2.2. Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[\[1\]](#)[\[3\]](#) For example, dissolve 1 mg of **AF 568 NHS ester** (MW ~792 g/mol) in approximately 126 μ L of DMSO. Vortex briefly to ensure the dye is fully dissolved.

2.3. This stock solution should be used immediately.^[1] If necessary, it can be stored in small, single-use aliquots at -20°C, protected from light and moisture, for up to two weeks.^[1] Avoid repeated freeze-thaw cycles.^[1]

3. Labeling Reaction

3.1. Determine the volume of the dye stock solution needed for the desired dye-to-antibody molar ratio. A starting ratio of 10:1 is recommended.^[1]

3.2. While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the **AF 568 NHS ester** stock solution.^[3]

3.3. Incubate the reaction for 1 hour at room temperature, protected from light.^{[3][7][10]} Gentle stirring or rocking during incubation is recommended.

4. Quenching the Reaction (Optional)

4.1. The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for 10-15 minutes at room temperature.^[3] This step is optional as the subsequent purification step will remove unreacted dye.

5. Purification of the Labeled Antibody

5.1. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS (pH 7.2-7.4).^[1]

5.2. Carefully load the entire reaction mixture onto the top of the column.^[1]

5.3. Elute the labeled antibody with PBS. The first colored fraction to elute will be the AF 568-labeled antibody. The smaller, unreacted dye molecules will elute later.

5.4. Collect the fluorescently labeled antibody fraction.

6. Characterization of the Conjugate

6.1. Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and ~578 nm (A_{578}) using a spectrophotometer.

6.2. Calculate the degree of labeling (DOL) using the following formulas:

7. Storage of the Labeled Antibody

7.1. Store the purified AF 568-labeled antibody at 4°C, protected from light.^[10] For concentrations below 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.^{[7][10]}

7.2. For long-term storage, divide the conjugate into single-use aliquots and store at -20°C.^[7]^[10] Avoid repeated freezing and thawing.^{[7][10]}

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